Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Alkylthio)pyrimidine-4,6-diamine Derivatives
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Alkylthio)pyrimidine-4,6-diamine Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the crystal structure of 2-(alkylthio)pyrimidine-4,6-diamines, a class of compounds with significant potential in medicinal chemistry. Due to the limited public availability of the specific crystal structure data for 2-(Ethylthio)pyrimidine-4,6-diamine, this document will utilize the detailed crystallographic data of a closely related analogue, 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine , to illustrate the core structural features and analytical methodologies. This approach provides a robust framework for understanding the solid-state properties of this important class of molecules.
Introduction: The Significance of the 2-Sulfanylpyrimidine-4,6-diamine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The 2-sulfanylpyrimidine-4,6-diamine scaffold, in particular, has garnered considerable attention due to its diverse biological activities, including potential applications as an inhibitor of enzymes involved in nucleotide metabolism, which is a key target in cancer therapy.[1][2] The substitution at the 2-thio position allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for rational drug design, polymorphism screening, and optimizing formulation strategies.
Molecular and Crystal Structure of a 2-(Alkylthio)pyrimidine-4,6-diamine Analogue
The crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine provides valuable insights into the conformational preferences and intermolecular interactions that are likely to be conserved across this class of compounds.
Molecular Conformation
The molecular structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals a non-planar conformation. The dihedral angle between the pyrimidine and the 2,4-dimethylphenyl rings is a critical conformational parameter. In the case of this analogue, this angle is 63.03(14)°.[3] The ethylthio group in the target compound, being more flexible, would also adopt a specific conformation influenced by steric and electronic factors within the crystal lattice.
Below is a representation of the molecular structure of the parent compound, 2-(Ethylthio)pyrimidine-4,6-diamine.
Caption: Molecular structure of 2-(Ethylthio)pyrimidine-4,6-diamine.
Crystallographic Data
The crystallographic data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine was determined by single-crystal X-ray diffraction.[3] The key parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₆N₄S |
| Formula Weight | 260.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.482(3) |
| b (Å) | 9.3850(19) |
| c (Å) | 10.590(2) |
| β (°) | 108.07(3) |
| Volume (ų) | 1368.3(5) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Cu Kα |
| μ (mm⁻¹) | 2.00 |
| R-factor (%) | 4.9 |
Data obtained from the crystal structure of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.[3]
Intermolecular Interactions and Crystal Packing
The supramolecular assembly in the crystal is dictated by a network of intermolecular interactions. In many pyrimidine derivatives, hydrogen bonds involving the amino groups and the pyrimidine nitrogen atoms are the dominant structure-directing interactions.[4][5] These interactions often lead to the formation of well-defined synthons, which are robust and predictable patterns of non-covalent interactions.
In the case of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, the crystal packing is stabilized by N-H···N hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a three-dimensional network through various C-H···π and other weak interactions. The study of these interactions is crucial for understanding the stability of the crystal lattice and for predicting potential polymorphs.
A powerful tool for visualizing and quantifying intermolecular contacts in a crystal is Hirshfeld surface analysis . This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.
Physicochemical Properties
The physicochemical properties of 2-(Ethylthio)pyrimidine-4,6-diamine are critical for its development as a pharmaceutical agent. While extensive experimental data is not publicly available, some properties can be predicted or are known for similar compounds.
| Property | Value/Information |
| Molecular Formula | C₆H₁₀N₄S |
| Molecular Weight | 170.24 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
| pKa | The amino groups are basic, and the pyrimidine nitrogens are weakly basic. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like 2-(Ethylthio)pyrimidine-4,6-diamine follows a well-established workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.
Synthesis and Crystallization
The synthesis of 2-(Ethylthio)pyrimidine-4,6-diamine typically involves the S-alkylation of 4,6-diamino-2-mercaptopyrimidine with an ethyl halide.[2]
Step-by-step Synthesis:
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Deprotonation: 4,6-diamino-2-mercaptopyrimidine is treated with a base (e.g., NaOH or NaH) in a suitable solvent (e.g., methanol or DMF) to generate the more nucleophilic thiolate anion.
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Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The thiolate anion displaces the halide in an S_N2 reaction to form the thioether linkage.
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Work-up and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. Purification is typically achieved by recrystallization or column chromatography to yield the pure product.
Crystallization: The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality single crystals. This is often the most challenging step.
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Rationale for Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound are common techniques.
-
Experimental Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile, or a mixture).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C).
-
Alternatively, place the solution in a small vial inside a larger, sealed container with a more volatile non-solvent. The slow diffusion of the non-solvent vapor will gradually decrease the solubility of the compound, promoting crystal growth.
-
Caption: Workflow for Crystal Structure Determination.
Data Collection and Processing
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Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
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Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves corrections for various experimental factors such as absorption.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
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Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Implications of the Crystal Structure in Drug Development
A detailed understanding of the crystal structure of 2-(Ethylthio)pyrimidine-4,6-diamine and its analogues has several important implications for drug development:
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional structure allows for a more accurate interpretation of SAR data, enabling the design of more potent and selective analogues.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.
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Formulation Development: The stability of the crystal lattice, as determined by its packing and intermolecular interactions, can influence the choice of excipients and the manufacturing process for a drug formulation.
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Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.
Conclusion
The crystal structure of 2-(alkylthio)pyrimidine-4,6-diamines provides a foundational understanding of their solid-state properties. While the specific crystallographic data for 2-(Ethylthio)pyrimidine-4,6-diamine remains to be widely disseminated, the analysis of a close analogue offers a valuable blueprint for this class of compounds. The methodologies outlined in this guide provide a comprehensive framework for researchers in the pharmaceutical sciences to approach the synthesis, crystallization, and structural characterization of these and other promising drug candidates. The insights gained from such studies are indispensable for the rational design and development of new medicines.
References
- Salieva, K. N., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
- Aktan, E., Babür, B., Seferoğlu, N., Çatıkkaş, B., Kaynak, F.B., & Seferoğlu, Z. (2017). Combined spectroscopic, XRD crystal structure and DFT studies on 2-(ethylthio) pyrimidine-4, 6-diamine. Journal of Molecular Structure, 1145, 152–159.
- Umar, M., et al. (2022). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2022(2), M1393.
- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (2025).
- Gangjee, A., et al. (2007). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 50(18), 4443–4452.
- Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(1), 1-6.
- Khabnadideh, S., et al. (2012). Synthesis and biological evaluation of 2-and 8-substituted-9-benzyl-9H-purine derivatives as inhibitors of glutamate racemase. Bioorganic & Medicinal Chemistry Letters, 22(23), 7615-7622.
- Breault, G. A., et al. (2008). Exploring 8-benzyl pteridine-6, 7-diones as inhibitors of glutamate racemase (MurI) in gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters, 18(22), 6100-6103.
- Raghavan, S. C., et al. (2018). Compounds as Inhibitor of DNA Double-Strand Break Repair, Methods and Applications Thereof. U.S.
- Zhang, Q., et al. (2012). Hit to Lead optimization of a novel class of squarate-containing polo-like kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7615-7622.
- Betham, M. et al. (2013). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design, 13(5), 2098-2109.
Sources
- 1. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smolecule.com [smolecule.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
